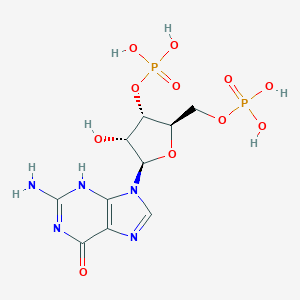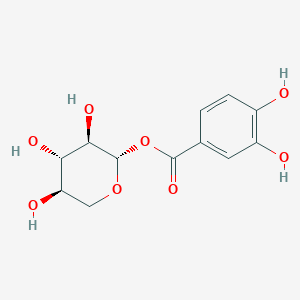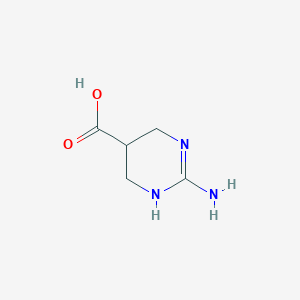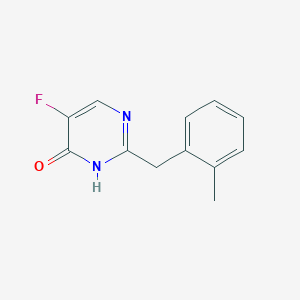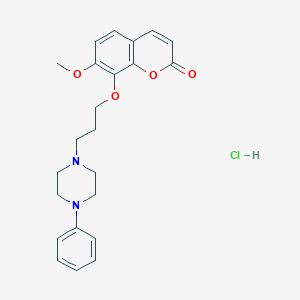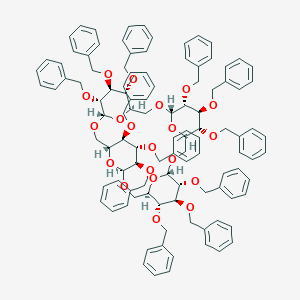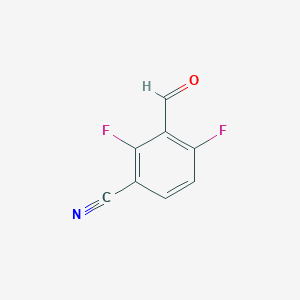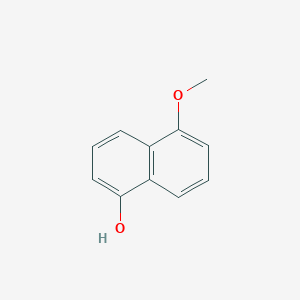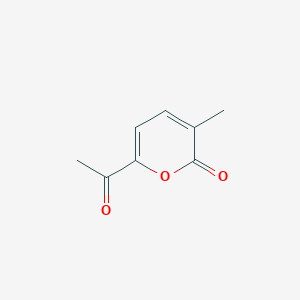
6-Acetyl-3-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-3-methyl-2H-pyran-2-one, also known as APM, is a natural compound that is found in various fruits, such as pineapple, mango, and passion fruit. It has been studied extensively for its potential applications in the food and pharmaceutical industries due to its unique flavor and aroma properties. In
Mecanismo De Acción
The mechanism of action of 6-Acetyl-3-methyl-2H-pyran-2-one is not fully understood. However, it has been suggested that 6-Acetyl-3-methyl-2H-pyran-2-one exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. Additionally, 6-Acetyl-3-methyl-2H-pyran-2-one has been shown to have direct antioxidant and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
6-Acetyl-3-methyl-2H-pyran-2-one has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect against oxidative stress and damage. Additionally, 6-Acetyl-3-methyl-2H-pyran-2-one has been shown to have anti-inflammatory effects, which may help to reduce inflammation and related diseases. 6-Acetyl-3-methyl-2H-pyran-2-one has also been shown to have antimicrobial effects, which may help to prevent the growth of harmful bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Acetyl-3-methyl-2H-pyran-2-one in lab experiments is its unique flavor and aroma properties, which can help to enhance the sensory experience of the experiment. Additionally, 6-Acetyl-3-methyl-2H-pyran-2-one is relatively easy to synthesize and is readily available. However, one of the main limitations of using 6-Acetyl-3-methyl-2H-pyran-2-one in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to use caution when handling and using 6-Acetyl-3-methyl-2H-pyran-2-one in lab experiments.
Direcciones Futuras
There are several future directions for the study of 6-Acetyl-3-methyl-2H-pyran-2-one. One potential direction is the development of new synthesis methods for 6-Acetyl-3-methyl-2H-pyran-2-one that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 6-Acetyl-3-methyl-2H-pyran-2-one and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of 6-Acetyl-3-methyl-2H-pyran-2-one at various concentrations, particularly in humans.
Métodos De Síntesis
6-Acetyl-3-methyl-2H-pyran-2-one can be synthesized using a variety of methods, including the reaction of methyl acetoacetate with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of acetylacetone with acetic anhydride in the presence of sulfuric acid. However, the most common method for synthesizing 6-Acetyl-3-methyl-2H-pyran-2-one is through the reaction of maltol with acetic anhydride in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
6-Acetyl-3-methyl-2H-pyran-2-one has been extensively studied for its potential applications in the food and pharmaceutical industries. It is commonly used as a food flavoring agent due to its unique fruity aroma and sweet taste. Additionally, 6-Acetyl-3-methyl-2H-pyran-2-one has been shown to have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer and diabetes.
Propiedades
Número CAS |
146446-11-9 |
|---|---|
Nombre del producto |
6-Acetyl-3-methyl-2H-pyran-2-one |
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
6-acetyl-3-methylpyran-2-one |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)11-8(5)10/h3-4H,1-2H3 |
Clave InChI |
AVPYWHNVUUFYRS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(OC1=O)C(=O)C |
SMILES canónico |
CC1=CC=C(OC1=O)C(=O)C |
Sinónimos |
2H-Pyran-2-one, 6-acetyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



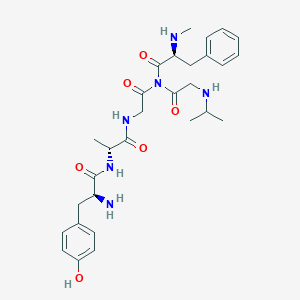
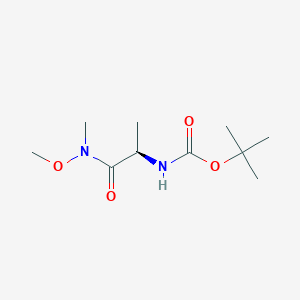
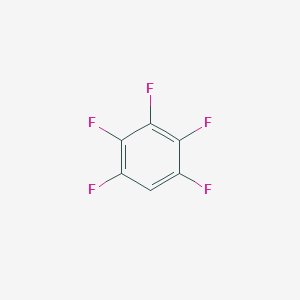
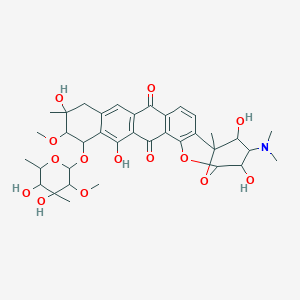
![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
